molecular formula C20H23BrN2S B12370673 Mequitazine-d8 (hydrobromide)

Mequitazine-d8 (hydrobromide)

Cat. No.: B12370673
M. Wt: 411.4 g/mol
InChI Key: PYMGPUOVCQUFGR-AGHVBCBTSA-N
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Description

Mequitazine-d8 (hydrobromide) is a deuterated analog of mequitazine, a second-generation antihistamine used to treat allergic conditions. The deuterium substitution at eight hydrogen positions (denoted as -d8) is typically incorporated to enhance metabolic stability, making this compound valuable in pharmacokinetic and mass spectrometry studies as an internal standard . The hydrobromide salt form improves solubility and crystallinity, which are critical for pharmaceutical formulation and analytical applications.

Properties

Molecular Formula

C20H23BrN2S

Molecular Weight

411.4 g/mol

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)-1,2,3,4,6,7,8,9-octadeuteriophenothiazine;hydrobromide

InChI

InChI=1S/C20H22N2S.BrH/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21;/h1-8,15-16H,9-14H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D;

InChI Key

PYMGPUOVCQUFGR-AGHVBCBTSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N(C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])CC4CN5CCC4CC5)[2H])[2H].Br

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mequitazine-d8 (hydrobromide) involves the deuteration of Mequitazine. One of the key methods includes the palladium-catalyzed allylic alkylation of sodium phenothiazinate . This method is efficient and widely used in the synthesis of antihistaminic drugs.

Industrial Production Methods: Industrial production of Mequitazine-d8 (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions: Mequitazine-d8 (hydrobromide) undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to study the metabolic pathways of the compound.

    Reduction: Useful in modifying the compound’s structure for different research applications.

    Substitution: Commonly used in the synthesis of derivatives for further study.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Chemistry: Mequitazine-d8 (hydrobromide) is used as a tracer in quantitative analysis during drug development. Its stable isotope labeling allows for precise tracking of the compound in various chemical reactions .

Biology: In biological research, this compound helps in studying the metabolic pathways and pharmacokinetics of Mequitazine. The deuterium labeling provides insights into the drug’s behavior in biological systems .

Medicine: Mequitazine-d8 (hydrobromide) is used in preclinical studies to understand the drug’s efficacy and safety. Its long-acting antihistaminic properties make it a valuable tool in allergy and respiratory research .

Industry: In the pharmaceutical industry, this compound is used in the development of new antihistaminic drugs. Its stable isotope labeling aids in the accurate quantification and analysis of drug candidates .

Mechanism of Action

Mequitazine-d8 (hydrobromide) exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Mequitazine-d8 (hydrobromide) shares similarities with other deuterated antihistamines and hydrobromide salts. For instance:

Compound Molecular Weight (g/mol) Salt Form Deuterated Positions Key Structural Features
Mequitazine-d8 HBr ~468.3 (estimated)* Hydrobromide 8 H → D Piperazine core, thioxanthene moiety
Meclizine-d8 HCl Not provided Dihydrochloride 8 H → D Piperazine, chlorophenyl groups
Dextromethorphan HBr 370.33 Hydrobromide None Morphinan skeleton, methoxy group

*Estimated based on mequitazine’s base molecular formula (C20H23N3S, MW 337.5) with +8 Da for deuterium and +80.91 Da for HBr.

  • Salt Form Differences : Hydrobromide salts (e.g., dextromethorphan HBr) generally exhibit higher solubility in polar solvents compared to hydrochlorides (e.g., meclizine-d8 HCl), which may influence bioavailability and formulation strategies .

Pharmacological and Therapeutic Profiles

Mequitazine’s primary mechanism involves H1-receptor antagonism. Comparisons with similar compounds include:

  • Galanthamine Hydrobromide : A cholinesterase inhibitor used in Alzheimer’s disease. Structural analogs (e.g., lycorine derivatives) show acetylcholinesterase inhibition, but mequitazine lacks this activity, highlighting functional divergence despite shared hydrobromide salt usage .
  • Dextromethorphan HBr : An antitussive with a morphinan structure. Unlike mequitazine-d8, it acts on NMDA receptors and sigma-1 sites, demonstrating how salt form (HBr) is common across diverse drug classes .

Research Findings and Data

Analytical Performance

  • Mass Spectrometry : Deuterated analogs like mequitazine-d8 HBr provide distinct isotopic patterns, aiding quantification in biological matrices. Meclizine-d8 HCl’s use in HPLC-MS workflows supports this application .

Q & A

Q. Table 1: Key Characterization Parameters

ParameterMethodTarget Specification
PurityHPLC (UV detection)>98%
Deuterium IncorporationMS/MS Isotopic Pattern≥99.5% isotopic enrichment
SolubilityPhase-solubility analysis≥10 mM in DMSO or aqueous buffer

Basic: What analytical methods are recommended to assess the purity and stability of Mequitazine-d8 (hydrobromide) in experimental preparations?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30, v/v) at 1 mL/min flow rate .
    • Compare retention times with non-deuterated Mequitazine to confirm isotopic separation .
  • Certificate of Analysis (COA) : Validate batch-specific purity, residual solvents, and heavy metal content .
  • Stability Monitoring :
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
    • Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Advanced: How can researchers design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of Mequitazine-d8 (hydrobromide) using deuterium tracing?

Methodological Answer:

  • Animal Model Selection : Use rodents (e.g., Sprague-Dawley rats) due to well-characterized BBB physiology .
  • Dosing Protocol :
    • Administer Mequitazine-d8 intravenously (1–5 mg/kg) and collect plasma/brain tissue at timed intervals (e.g., 0.5, 2, 6, 24 hrs) .
    • Include a control group receiving non-deuterated Mequitazine to compare pharmacokinetic profiles .
  • Analytical Workflow :
    • Quantify deuterated vs. non-deuterated species in brain homogenate using LC-MS/MS, leveraging the 8-Da mass shift for differentiation .
    • Calculate BBB penetration using the brain-to-plasma ratio (B/P ratio) and unbound fraction (fu) via equilibrium dialysis .

Q. Table 2: Key Parameters for BBB Penetration Studies

ParameterMeasurement TechniqueTarget Range
B/P RatioLC-MS/MS of brain/plasma≥0.3 (indicative of CNS penetration)
fu (unbound fraction)Equilibrium dialysis0.01–0.1

Advanced: What strategies are effective in resolving contradictory data when Mequitazine-d8 demonstrates unexpected receptor binding affinities in vitro?

Methodological Answer:

  • Cross-Validation with Orthogonal Assays :
    • Compare radioligand binding (e.g., ³H-Mequitazine displacement) with functional assays (e.g., cAMP inhibition for H1 receptor antagonism) to distinguish artifacts from true binding .
  • Receptor Selectivity Profiling :
    • Screen against off-target receptors (e.g., 5-HT1A, dopamine D2) using panels like Eurofins CEREP® to identify non-specific interactions .
  • Experimental Condition Optimization :
    • Adjust buffer pH (6.5–7.4), temperature (25°C vs. 37°C), and ionic strength to mimic physiological conditions .
    • Pre-incubate membranes with protease inhibitors to prevent receptor degradation .

Advanced: How should a central composite design (CCD) be applied to optimize the formulation of Mequitazine-d8 (hydrobromide) for sustained-release delivery systems?

Methodological Answer:

  • Design Parameters :
    • Independent Variables : Polymer concentration (e.g., HPMC K4M: 10–30% w/w), drug loading (5–15% w/w) .
    • Dependent Variables : Dissolution rate (Q₈h ≥80%), floating lag time (<1 min) .
  • Statistical Analysis :
    • Use software (e.g., Design-Expert®) to generate a quadratic model and identify optimal polymer ratios .
    • Validate predictions with three replicate batches and compare dissolution profiles via f2 similarity testing .

Q. Table 3: CCD Optimization Outcomes

FactorLow LevelHigh LevelOptimal Value
HPMC K4M (%)103022.5
Drug Loading (%)51510.2

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